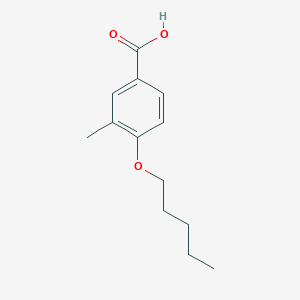

3-Methyl-4-(pentyloxy)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Functional Materials Research

Substituted benzoic acids are instrumental in the rational design of materials such as liquid crystals, functional polymers, and supramolecular assemblies. The carboxylic acid group is a powerful tool for directing molecular organization, primarily through the formation of robust and predictable hydrogen-bonded dimers. This self-association behavior is a key mechanism for creating ordered structures. nih.govnih.gov Furthermore, the benzene (B151609) ring can be functionalized with various substituents, which allows for the fine-tuning of the molecule's electronic, steric, and solubility properties. This adaptability makes benzoic acid derivatives a simple yet powerful building block for creating a wide array of functional materials, from 0D to 2D architectures, through processes like on-surface synthesis. researchgate.net Their utility is further demonstrated in applications such as catalysts on magnetic nanoparticles and as precursors for bioactive compounds. rsc.orgnih.gov

Significance of Alkoxy Chain Incorporation in Molecular Design

The incorporation of alkoxy (–OR) chains onto aromatic cores is a widely used strategy in the design of functional organic materials, particularly liquid crystals. The length and density of these flexible chains have a profound impact on the material's mesomorphic properties—that is, its ability to form intermediate phases between a crystalline solid and an isotropic liquid.

Key effects of alkoxy chain incorporation include:

Induction and Stabilization of Mesophases: Longer alkoxy chains generally promote the formation of smectic or columnar liquid crystal phases, which are characterized by a higher degree of molecular order. mdpi.comtandfonline.com Increasing the number of alkoxy chains on a molecule can also drive the transition from a simple nematic phase to a more ordered columnar phase. tandfonline.com

Modulation of Transition Temperatures: The length of the alkoxy chain influences the clearing point (the temperature at which the material becomes an isotropic liquid) and the melting point. Longer chains can lower these transition temperatures, effectively broadening the temperature range in which the liquid crystalline phase is stable. rsc.orgrsc.org

Control of Self-Assembly: The flexible nature of alkoxy chains provides a mechanism to balance the attractive forces between the rigid molecular cores and the entropic drive towards disorder. This balance is critical for achieving specific, self-assembled nanostructures. tandfonline.comrsc.org

The pentyloxy group (–O(CH₂)₄CH₃), with its five-carbon chain, provides a significant degree of flexibility and steric bulk, which can be leveraged to induce and control the formation of liquid crystalline phases in benzoic acid derivatives.

Modulating Effects of Aromatic Substituents on Molecular Architecture and Self-Assembly

Beyond alkoxy chains, other substituents on the aromatic ring play a critical role in dictating the final molecular architecture and self-assembly behavior. The position and electronic nature of these substituents can alter intermolecular interactions and influence the packing of molecules in the solid state or in solution.

For instance, the introduction of a methyl (–CH₃) group can have several effects:

Steric Influence: A methyl group introduces steric hindrance, which can disrupt or alter the typical packing arrangements of the parent molecule. This can lead to the formation of novel crystal structures or liquid crystal phases.

Electronic Effects: While the methyl group is only weakly electron-donating, its presence can subtly influence the electronic distribution within the aromatic ring, potentially affecting intermolecular interactions like π–π stacking. quora.com

Solubility: The addition of a methyl group can modify the solubility of the benzoic acid derivative in various solvents, which is a crucial parameter for processing and crystallization.

The interplay between different substituents is complex and often non-additive. The specific placement of functional groups is decisive in guiding self-assembly. For example, studies on dihydroxybenzoic acid isomers have shown that simply changing the position of the hydroxyl groups leads to vastly different self-assembled structures on a surface. nih.gov Similarly, the relative positions of groups like methyl and ester moieties can significantly impact the stability of the resulting mesophases.

Research Rationale and Objectives for 3-Methyl-4-(pentyloxy)benzoic acid Investigations

The specific chemical structure of This compound suggests a deliberate molecular design aimed at creating a material with tailored properties, likely in the field of liquid crystals or other self-assembled systems. While direct research findings for this exact compound are not extensively documented in the reviewed literature, a clear rationale for its investigation can be inferred from the established principles of materials design.

The primary objectives for synthesizing and studying this compound would likely include:

Investigation of Liquid Crystalline Behavior: The combination of a rigid benzoic acid core, a flexible pentyloxy chain, and a lateral methyl group is a classic design for inducing mesophase formation. Research would aim to determine if the compound exhibits liquid crystalline properties and to characterize the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

Elucidation of Structure-Property Relationships: A key goal would be to understand how the specific meta-position of the methyl group relative to the carboxylic acid and its ortho-position to the pentyloxy group influences the molecular packing and bulk properties. This specific substitution pattern is expected to create a unique steric and electronic profile compared to other isomers.

By systematically studying molecules like this compound, researchers can refine the models that connect molecular structure to macroscopic material properties, paving the way for the rational design of new advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-12-7-6-11(13(14)15)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGFGRAACGNPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 4 Pentyloxy Benzoic Acid and Its Analogs

Retrosynthetic Strategies and Key Carbon-Carbon/Carbon-Heteroatom Bond Formations

A retrosynthetic analysis of 3-Methyl-4-(pentyloxy)benzoic acid reveals several plausible disconnection points, primarily at the ether linkage and the carboxylic acid group. The core aromatic structure can be assembled through a sequence of electrophilic aromatic substitution and functional group interconversion reactions.

Approaches to Ether Linkage Formation in Substituted Phenols

The formation of the aryl ether bond is a critical step in the synthesis of this compound. The most common and well-established method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org The phenoxide is generated by treating a phenol (B47542) with a suitable base. wikipedia.org

Key considerations for this approach include the choice of base and solvent, as well as the nature of the alkyl halide. Primary alkyl halides are preferred to minimize the competing E2 elimination reaction. wikipedia.org

Table 1: Common Reagents for Williamson Ether Synthesis

| Reagent Type | Examples | Purpose |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonation of the phenol to form the nucleophilic phenoxide ion. |

| Alkylating Agent | 1-Bromopentane, 1-Iodopentane | Provides the pentyl group for the ether linkage. |

| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile | Provides a medium for the reaction. |

Modern variations of ether synthesis include copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, which is particularly useful for forming bis-aryl ethers but can also be adapted for alkyl aryl ethers. wikipedia.org Additionally, Mitsunobu reactions provide an alternative for the etherification of phenols with alcohols, although they involve the use of phosphines and azodicarboxylates. organic-chemistry.org

Synthetic Pathways for Carboxylic Acid Group Introduction and Manipulation

The introduction of the carboxylic acid group onto the aromatic ring can be achieved through several synthetic routes. A common strategy involves the oxidation of an alkyl group, typically a methyl group, already present on the ring. libretexts.orgnumberanalytics.com Strong oxidizing agents are required for this transformation. britannica.com

Table 2: Oxidizing Agents for the Conversion of Alkylarenes to Carboxylic Acids

| Oxidizing Agent | Conditions | Notes |

| Potassium permanganate (B83412) (KMnO₄) | Basic, followed by acidification | A powerful and common oxidizing agent. numberanalytics.combritannica.com |

| Chromic acid (H₂CrO₄) | Acidic | A strong oxidizing agent. britannica.com |

| Nitric acid (HNO₃) | Concentrated, high temperature | Can also lead to nitration of the aromatic ring. britannica.com |

An alternative to direct oxidation is the carboxylation of a Grignard reagent. libretexts.orgnumberanalytics.com This method involves the formation of an arylmagnesium halide from an aryl halide, which then reacts with carbon dioxide to yield the carboxylate salt, followed by acidification. libretexts.orgbritannica.com Another pathway is the hydrolysis of a nitrile (cyanobenzene derivative), which can be prepared from an aryl halide via nucleophilic substitution with a cyanide salt. libretexts.orgnumberanalytics.com

Regioselective Methylation of Aromatic Systems

The regioselective introduction of a methyl group onto the aromatic ring is crucial for the synthesis of the target molecule. The Friedel-Crafts alkylation is a classic method for this purpose, involving the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. rsc.org However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkyl group.

The position of the methyl group relative to other substituents is directed by the electronic nature of those groups. For instance, in the synthesis of this compound, the directing effects of the hydroxyl/pentyloxy and carboxyl/precursor groups must be considered to achieve the desired 1,2,4-substitution pattern.

Established and Emerging Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible forward synthesis of this compound would start from a commercially available substituted phenol or benzoic acid derivative.

Phenol Derivatization and Etherification via Alkyl Halides

A common starting material for the synthesis of this compound is 3-methyl-4-hydroxybenzoic acid or a related precursor. The etherification of the phenolic hydroxyl group is typically achieved through the Williamson ether synthesis.

In a typical procedure, 3-methyl-4-hydroxybenzoic acid would be treated with a base, such as potassium carbonate, to form the corresponding phenoxide. This is followed by the addition of a pentyl halide, such as 1-bromopentane, to form the ether linkage. The reaction is usually carried out in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction.

Table 3: Example Reaction Conditions for Etherification

| Starting Material | Base | Alkylating Agent | Solvent | Product |

| 3-Methyl-4-hydroxybenzoic acid | K₂CO₃ | 1-Bromopentane | DMF | This compound |

| 4-Hydroxy-3-methylbenzonitrile | NaH | 1-Iodopentane | THF | 4-(Pentyloxy)-3-methylbenzonitrile |

Functional Group Interconversion for Benzoic Acid Moiety Formation (e.g., Oxidation of Methyl/Halide Precursors)

An alternative synthetic strategy involves introducing the carboxylic acid group at a later stage of the synthesis. For example, one could start with 2-methyl-4-pentoxytoluene. The methyl group at the 1-position can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. tandfonline.com This approach benefits from the activating effect of the pentyloxy group, which facilitates the oxidation.

Another route could involve the conversion of a halide precursor. For instance, starting with 4-bromo-2-methyl-1-(pentyloxy)benzene, a Grignard reagent can be formed, followed by carboxylation with carbon dioxide to yield the target benzoic acid. numberanalytics.com Alternatively, the bromo-substituent could be converted to a nitrile, which is then hydrolyzed to the carboxylic acid. numberanalytics.com

Multi-Step Protocols Utilizing Halogenated Aromatic Intermediates

A prevalent and effective strategy for the synthesis of this compound involves a multi-step sequence commencing with a halogenated derivative of 3-methylbenzoic acid. A common starting material for this approach is 4-bromo-3-methylbenzoic acid, which is commercially available. The synthesis primarily relies on a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, to introduce the pentyloxy group.

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of an aryl ether from an aryl halide and an alcohol. In the context of synthesizing this compound, the reaction would involve the coupling of 4-bromo-3-methylbenzoic acid with 1-pentanol (B3423595) in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. However, significant advancements have been made to render this reaction more efficient and milder. The use of ligands such as N,N-dimethylglycine has been shown to promote the Ullmann coupling at significantly lower temperatures, around 90 °C, with catalytic amounts of a copper salt (e.g., CuI). scispace.comnih.govorganic-chemistry.orgresearchgate.net The ligand facilitates the catalytic cycle, leading to improved yields of the desired aryl ether.

A typical reaction protocol would involve dissolving 4-bromo-3-methylbenzoic acid and a slight excess of 1-pentanol in a suitable high-boiling solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to deprotonate the alcohol, forming the more nucleophilic pentoxide anion. A catalytic amount of a copper(I) salt and the N,N-dimethylglycine ligand are then introduced, and the mixture is heated. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by acidification to protonate the carboxylic acid, followed by extraction and purification, typically by recrystallization or column chromatography, to yield this compound.

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-bromo-3-methylbenzoic acid, 1-pentanol | CuI / N,N-dimethylglycine | K₂CO₃ | DMF | 90-110 | 12-24 | 75-85 | scispace.comnih.gov |

| 4-iodo-3-methylbenzoic acid, 1-pentanol | CuI / L-proline | Cs₂CO₃ | DMSO | 90 | 24 | ~80 | scispace.com |

Cross-Coupling Reactions for Aromatic Backbone Assembly (e.g., Suzuki-Miyaura Coupling)

For the synthesis of analogs of this compound, particularly those with a biaryl or substituted aryl backbone, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.

To construct an analog such as a 3-methyl-biphenyl-4-carboxylic acid derivative with a pentyloxy group, a convergent strategy can be employed. One approach involves the Suzuki-Miyaura coupling of a suitably protected 4-halo-3-methylbenzoic acid derivative, such as methyl 4-bromo-3-methylbenzoate, with an arylboronic acid. The ester protecting group is chosen to prevent interference with the coupling reaction and can be readily hydrolyzed in a subsequent step to reveal the carboxylic acid.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. A base, such as potassium carbonate, sodium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. The choice of solvent is also critical, with common systems including mixtures of toluene, ethanol (B145695), and water, or greener alternatives like glycerol (B35011). scispace.comnih.govnih.gov

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl 4-bromo-3-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | >90 | sigmaaldrich.com |

| 4-bromo-3-methylbenzoic acid | 4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~95 | sigmaaldrich.com |

Optimization of Reaction Conditions and Sustainable Synthetic Approaches

Catalyst System Evaluation (e.g., Palladium, Copper Catalysts, Supported Catalysts)

The choice of catalyst is paramount in both the Ullmann condensation and Suzuki-Miyaura coupling reactions. For the C-O bond formation in the synthesis of this compound via the Ullmann route, copper-based catalysts are traditionally employed. While early methods used stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of copper(I) salts like CuI, CuBr, or Cu₂O. The efficiency of these catalysts is significantly enhanced by the addition of ligands. Amino acids, such as L-proline and N,N-dimethylglycine, have proven to be particularly effective and inexpensive ligands that accelerate the reaction and allow for milder conditions. scispace.comnih.govorganic-chemistry.orgresearchgate.net

Palladium catalysts are the cornerstone of Suzuki-Miyaura couplings. A wide array of palladium sources can be used, from simple salts like Pd(OAc)₂ and PdCl₂ to pre-formed complexes like Pd(PPh₃)₄. The catalytic activity is heavily influenced by the choice of phosphine ligand. Electron-rich and sterically bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often superior for coupling sterically hindered or electron-rich aryl halides. sigmaaldrich.com

In recent years, there has been a growing interest in supported catalysts to facilitate catalyst recovery and reuse, thereby enhancing the sustainability of the process. Palladium nanoparticles supported on various materials, including charcoal (Pd/C), silica, and magnetic nanoparticles, have been successfully employed in Suzuki-Miyaura couplings. These heterogeneous catalysts can often be recovered by simple filtration or magnetic separation and reused multiple times with minimal loss of activity.

A comparative evaluation of palladium and copper catalysts for C-O bond formation reveals distinct advantages and disadvantages. Palladium-catalyzed etherification reactions, while often highly efficient and tolerant of a wide range of functional groups, can be more expensive and sensitive to air and moisture. magtech.com.cn Copper-catalyzed Ullmann-type reactions are generally more cost-effective but have traditionally required harsher conditions. However, the development of advanced ligand systems has significantly broadened the scope and mildness of copper-catalyzed etherifications. magtech.com.cnnih.gov

Solvent Selection and the Application of Biodegradable Solvents

The solvent plays a crucial role in these synthetic transformations, influencing reactant solubility, reaction rates, and product purification. Traditional solvents for Ullmann and Suzuki-Miyaura reactions include polar aprotic solvents like DMF, DMSO, and dioxane, as well as aromatic hydrocarbons like toluene. While effective, many of these solvents pose environmental and health concerns.

In line with the principles of green chemistry, there is a significant drive to replace these volatile organic compounds (VOCs) with more benign alternatives. Water is an attractive solvent for Suzuki-Miyaura couplings, particularly when using water-soluble catalysts and reactants. The use of co-solvents like ethanol or the addition of phase-transfer catalysts can be employed to enhance the solubility of organic substrates.

Biodegradable solvents derived from renewable resources are gaining prominence. Glycerol, a byproduct of biodiesel production, has emerged as a highly effective and sustainable solvent for Suzuki-Miyaura reactions. scispace.comnih.govnih.gov Its high boiling point, low toxicity, and biodegradability make it an excellent green alternative. Reactions in glycerol often proceed with high yields, and the product can be easily separated by extraction with a non-polar solvent. Polyethylene glycol (PEG) and its lower molecular weight oligomers are also being explored as recyclable and non-toxic reaction media for various cross-coupling reactions. nih.govresearchgate.net

Enhanced Reaction Kinetics through Microwave Assistance

Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times, often from hours to minutes, and frequently improving product yields. The application of microwave irradiation to both Ullmann and Suzuki-Miyaura reactions has been extensively documented. nih.govnih.govnih.govresearchgate.netacs.org

In microwave-assisted synthesis, the rapid and uniform heating of the reaction mixture leads to a significant acceleration of the reaction rate. For the Ullmann ether synthesis, microwave irradiation can facilitate the reaction of aryl halides with alcohols in the presence of a copper catalyst and a base, often in a solvent-free or high-boiling solvent system. This approach can lead to the desired 4-alkoxy-3-methylbenzoic acid derivatives in a fraction of the time required for conventional heating. nih.govnih.govresearchgate.net

Similarly, Suzuki-Miyaura couplings are highly amenable to microwave heating. The use of a suitable palladium catalyst and base in a microwave-transparent or highly absorbing solvent allows for the rapid assembly of biaryl structures. This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

| Reaction Type | Heating Method | Typical Reaction Time | Reference |

| Ullmann Condensation | Conventional | 12-24 hours | scispace.comnih.gov |

| Ullmann Condensation | Microwave | 15-60 minutes | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Conventional | 6-24 hours | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Microwave | 5-30 minutes | nih.govacs.org |

Strategies for Steric Hindrance Mitigation and Minimizing Undesired Dimerization

Steric hindrance can pose a significant challenge in the synthesis of substituted aromatic compounds like this compound and its analogs. The presence of the methyl group ortho to the pentyloxy group can hinder the approach of the nucleophile in an Ullmann-type reaction or affect the oxidative addition and reductive elimination steps in a Suzuki-Miyaura coupling.

To mitigate steric hindrance, the careful selection of ligands is crucial. In Suzuki-Miyaura couplings, sterically demanding and electron-rich phosphine ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or bulky alkylphosphines (e.g., tricyclohexylphosphine), are highly effective. sigmaaldrich.combeilstein-journals.orgnih.govacs.org These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates the otherwise difficult oxidative addition to the sterically hindered aryl halide. They also accelerate the reductive elimination step to release the final product.

In copper-catalyzed Ullmann reactions, the choice of ligand can also influence the outcome with sterically hindered substrates. While N,N-dimethylglycine is effective in many cases, other ligands such as certain diamines or phenanthroline derivatives may offer advantages for particularly challenging couplings.

Undesired dimerization of the starting materials is a common side reaction in cross-coupling reactions. In Suzuki-Miyaura couplings, homocoupling of the boronic acid can occur, especially at higher temperatures or with certain catalyst systems. This can be minimized by using the appropriate stoichiometry of reactants, a suitable base, and an optimized catalyst system. In Ullmann reactions, homocoupling of the aryl halide can also be a competing process. The use of ligands that promote the desired cross-coupling pathway over the homocoupling reaction is a key strategy to minimize this side product. Additionally, controlling the reaction temperature and the rate of addition of the reactants can sometimes help to suppress dimerization.

Catalyst Recycling and Heterogeneous Catalysis Development

The development of sustainable synthetic methods for this compound and its analogs is crucial for reducing environmental impact and improving economic viability. A key area of research is the use of recyclable catalysts and the development of heterogeneous catalysis systems.

While specific studies on catalyst recycling for the synthesis of this compound are not extensively documented in the provided results, the principles can be inferred from related processes. For instance, in the esterification of benzoic acids, tin(II) compounds have been used as catalysts. After the reaction, the catalyst and its derivatives can be separated by filtration or centrifugation without the need for a base treatment, allowing for potential reuse. google.com This approach avoids the formation of salt by-products and simplifies the purification process.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recycling. In the context of synthesizing benzoic acid analogs, solid acid catalysts could be employed for esterification or etherification steps. These catalysts can be easily filtered off from the reaction mixture and potentially reactivated for subsequent batches. While direct examples for this compound are not provided, the synthesis of similar aromatic compounds often utilizes such approaches to enhance sustainability.

Derivatization Strategies for Analogous Compounds

The derivatization of this compound and its analogs is essential for creating a diverse range of molecules with tailored properties for various applications, including as liquid crystals and in medicinal chemistry.

Esterification and Amidation Reactions for Functional Group Modification

Esterification: The carboxylic acid group of this compound is a prime site for modification through esterification. This reaction is commonly employed to produce a wide array of esters with varying alkyl or aryl groups. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. tcu.edutruman.eduyoutube.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu For example, the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid and methanol (B129727) is a well-documented Fischer esterification. truman.edu Similarly, this compound can be esterified with different alcohols to generate a library of ester derivatives. The choice of alcohol can significantly influence the physical properties of the resulting ester, such as its melting point and liquid crystalline behavior. For instance, the reaction of 4-(pentyloxy)benzoic acid with 4-pentylphenol (B72810) yields 4-(pentyloxy)benzoic acid, 4-pentylphenyl ester, a compound with known applications. epa.gov

Amidation: The conversion of the carboxylic acid to an amide is another important derivatization strategy. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net While a specific example of the amidation of this compound is not detailed, the general methodology is widely applicable. For instance, issues in the amidation of 4-dodecyloxybenzoic acid methyl ester with ethylenediamine (B42938) have been discussed, highlighting the challenges and the need for optimized reaction conditions. researchgate.net

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the aromatic core. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents (the methyl and pentyloxy groups) play a crucial role in determining the position of the incoming electrophile. Both the methyl and pentyloxy groups are activating and ortho-, para-directing. wikipedia.org

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common SEAr reaction, typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.orglibretexts.orgyoutube.com The nitro group is a versatile functional group that can be further reduced to an amino group, providing a handle for further derivatization. For benzoic acid derivatives, nitration can lead to various isomers. fishersci.com

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like Br2 or Cl2 in the presence of a Lewis acid catalyst. wikipedia.org For example, 4-bromo-3-methylbenzoic acid is a known compound synthesized through such methods. nih.gov

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.orgyoutube.com This reaction is reversible, a property that can be exploited in synthetic strategies. youtube.com

The positions of substitution will be directed by the existing activating groups. The pentyloxy group is a stronger activating group than the methyl group, and its directing effect will likely dominate. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho to the pentyloxy group (positions 3 and 5). Since position 3 is already occupied by a methyl group, the primary sites for substitution would be position 5 and, to a lesser extent, the position ortho to the methyl group and meta to the pentyloxy group.

Synthesis of Homologous Series for Structure-Property Relationship Studies

The synthesis of homologous series, where the length of an alkyl chain is systematically varied, is a powerful tool for studying structure-property relationships. In the context of 4-alkoxybenzoic acids, this approach has been extensively used to understand how changes in the alkoxy chain length affect mesomorphic (liquid crystalline) properties. researchgate.netresearchgate.neticm.edu.pl

By synthesizing a series of 3-methyl-4-alkoxybenzoic acids with varying alkyl chain lengths (e.g., methoxy, ethoxy, propyloxy, butoxy, etc.), researchers can systematically investigate the impact of this structural modification on properties such as melting point, clearing point, and the type of liquid crystal phases observed. researchgate.net For instance, studies on other 4-alkoxybenzoic acid series have shown that mesomorphism often commences from a certain chain length and that odd-even effects in transition temperatures are commonly observed. The data gathered from such homologous series are invaluable for designing new materials with specific, desired properties.

A general synthetic route to such a homologous series would involve the reaction of 4-hydroxy-3-methylbenzoic acid with a series of n-alkyl halides of varying lengths in the presence of a base.

Table of Synthetic Precursors and Analogs

| Compound Name | Molecular Formula | Use in Synthesis |

| 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | Starting material for the synthesis of 3-methyl-4-alkoxybenzoic acids. nih.gov |

| 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | An example of a halogenated analog. nih.gov |

| 4-(Pentyloxy)benzoic acid | C12H16O3 | A structurally related compound, often used in the synthesis of liquid crystals. nih.govnist.gov |

| Methyl 3-nitrobenzoate | C8H7NO4 | An example of an esterified and nitrated benzoic acid derivative. truman.edu |

| 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride | C13H20N2O2·2HCl | An example of a more complex benzoic acid derivative. google.com |

| Methyl 3-methoxy-4-methylbenzoate | C10H12O3 | An esterified and etherified benzoic acid derivative. google.com |

| Benzoic acid, 3-pentyloxy-, methyl ester | C13H18O3 | An isomer of the target compound's methyl ester. chemeo.com |

| 4-pentyloxy-benzoic acid 2,3-dicyano-4-pentyloxy-phenyl ester | C25H28N2O4 | An example of a complex ester derivative. sigmaaldrich.com |

| Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester | C24H32O3 | An ester derivative used in liquid crystal applications. epa.gov |

Interactive Data Table: Properties of Related Benzoic Acid Derivatives

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Pentyloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of 3-Methyl-4-(pentyloxy)benzoic acid, providing precise information on the electronic environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals that correspond to the different sets of non-equivalent protons in the molecule. The substitution pattern on the benzene (B151609) ring—a carboxyl group, a methyl group, and a pentyloxy group—creates a unique electronic landscape.

The aromatic region is expected to contain three signals corresponding to the three protons on the benzene ring. The proton at the C5 position, being ortho to the electron-donating pentyloxy group and meta to the carboxyl group, would appear as a doublet. The proton at the C2 position, situated between the carboxyl and methyl groups, is anticipated to be a singlet. The proton at the C6 position, ortho to the carboxyl group and meta to the methyl group, would likely present as a doublet.

The aliphatic region is characterized by signals from the methyl and pentyloxy substituents. The methyl group attached to the ring at C3 would produce a singlet. The pentyloxy chain would give rise to a set of signals: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group bonded to the ether oxygen (O-CH₂), and a series of multiplets for the intervening methylene groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to deshielding and hydrogen bonding.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic H-2 | 7.8 - 8.0 | Singlet |

| Aromatic H-6 | 7.7 - 7.9 | Doublet |

| Aromatic H-5 | 6.8 - 7.0 | Doublet |

| Pentyloxy (-OCH₂) | 3.9 - 4.1 | Triplet |

| Ring Methyl (-CH₃) | 2.2 - 2.4 | Singlet |

| Pentyloxy (-OCH₂CH₂ -) | 1.7 - 1.9 | Multiplet |

| Pentyloxy (-CH₂CH₂ CH₂-) | 1.3 - 1.5 | Multiplet |

| Pentyloxy (-CH₂ CH₃) | 1.3 - 1.5 | Multiplet |

| Pentyloxy (-CH₃) | 0.9 - 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary data, revealing the number of unique carbon environments and their electronic nature. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, assuming a broadband-decoupled spectrum.

The most downfield signal belongs to the carboxylic acid carbonyl carbon, a prediction consistent with data for other benzoic acids. docbrown.info The six aromatic carbons are all chemically non-equivalent and will appear in the typical aromatic region (110-165 ppm). The carbon atom attached to the pentyloxy group (C4) is expected to be significantly shielded compared to an unsubstituted benzene, while the carbon attached to the carboxyl group (C1) will be deshielded. The carbons of the pentyloxy chain and the ring-attached methyl group will appear in the upfield aliphatic region of the spectrum. The chemical shifts for carbons in similar alkoxybenzoic acids provide a reference for these predictions. rsc.orgresearchgate.net

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C OOH) | 170 - 175 |

| Aromatic C4 (-O-) | 160 - 164 |

| Aromatic C1 (-COOH) | 132 - 135 |

| Aromatic C3 (-CH₃) | 130 - 133 |

| Aromatic C6 | 128 - 131 |

| Aromatic C2 | 125 - 128 |

| Aromatic C5 | 112 - 115 |

| Pentyloxy (-OC H₂) | 68 - 72 |

| Pentyloxy (-O-CH₂-C H₂-) | 28 - 32 |

| Pentyloxy (-CH₂-C H₂-CH₂-) | 27 - 31 |

| Pentyloxy (-C H₂-CH₃) | 22 - 26 |

| Ring Methyl (-C H₃) | 15 - 20 |

| Pentyloxy (-C H₃) | 13 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the pentyloxy chain, confirming their sequence. For example, the O-CH₂ protons would show a cross-peak with the adjacent CH₂ protons. In the aromatic region, a correlation between the protons at C5 and C6 would be expected due to their ortho coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique is crucial for definitively assigning each proton signal to its corresponding carbon signal. For instance, the singlet ¹H signal predicted for the ring's methyl group would correlate with the methyl ¹³C signal in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different structural fragments of the molecule. researchgate.net Key expected correlations include:

The protons of the ring's methyl group showing cross-peaks to the aromatic carbons C2, C3, and C4.

The O-CH₂ protons of the pentyloxy group correlating with the aromatic carbon C4.

The aromatic proton H2 showing correlations to the carboxylic carbon (C=O) and aromatic carbons C1, C3, and C6.

Vibrational Spectroscopy for Probing Intermolecular Interactions

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for investigating the functional groups and the significant role of non-covalent interactions, such as hydrogen bonding, in the supramolecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Signatures

FTIR spectroscopy is particularly sensitive to the vibrational modes of polar functional groups and is an excellent method for studying hydrogen bonding. researchgate.net In the solid state or in non-polar solvents, benzoic acids typically exist as centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. nih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands that are signatures of this dimeric structure:

O-H Stretching: A very broad and intense absorption band is anticipated in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding within the carboxylic acid dimer. rsc.org

C-H Stretching: Sharp bands just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretches of the methyl and pentyloxy groups, while weaker bands just above 3000 cm⁻¹ are due to aromatic C-H stretches.

C=O Stretching: A strong, sharp absorption band is expected around 1680-1710 cm⁻¹. The frequency is lower than that of a free (monomeric) carboxylic acid (typically >1750 cm⁻¹) due to the weakening of the C=O bond as a result of its participation in the hydrogen-bonded dimer. rsc.org

C-O Stretching and O-H Bending: The region between 1200 cm⁻¹ and 1450 cm⁻¹ will contain complex bands arising from the coupling of C-O stretching and in-plane O-H bending vibrations within the dimer.

Aromatic C=C Stretching: Several bands of variable intensity between 1450 cm⁻¹ and 1610 cm⁻¹ will be present, corresponding to the skeletal vibrations of the benzene ring.

C-O-C Stretching: Vibrations associated with the pentyloxy ether linkage are expected in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy for Conformational Analysis and Vibrational Modes

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to feature:

Aromatic Ring Vibrations: Strong, sharp peaks corresponding to the symmetric ring-breathing mode (around 1000 cm⁻¹) and aromatic C=C stretching vibrations (around 1600 cm⁻¹) are characteristic of substituted benzenes in Raman spectra. researchgate.netresearchgate.net

C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations are readily observed.

Conformational Sensitivity: Raman spectroscopy is a useful tool for analyzing the conformational isomers of the flexible pentyloxy chain. Different rotational conformers (trans vs. gauche) along the C-C bonds of the alkyl chain can give rise to distinct peaks, particularly in the low-frequency "fingerprint" region (200-800 cm⁻¹). This allows for the study of chain ordering and flexibility in different physical states.

Carboxyl Group Vibrations: The C=O stretching vibration is also visible in the Raman spectrum, though typically it is less intense than in the corresponding IR spectrum. chemicalbook.com Conversely, the O-H stretching vibration is generally very weak and often not observed.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈O₃), the calculated exact mass provides a definitive reference for its identification.

Calculated Molecular Mass:

Formula: C₁₃H₁₈O₃

Exact Mass: 222.12560 Da

In HRMS analysis, the molecule is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is measured with high accuracy. This allows for the unambiguous determination of the elemental formula.

The fragmentation pattern observed in mass spectrometry provides further structural confirmation. While specific HRMS data for this exact compound is not widely published, the fragmentation can be predicted based on its functional groups: a carboxylic acid, an aryl ether, and an alkyl chain. Common fragmentation pathways for analogous structures like 2,4-dimethylbenzoic acid and aryl ethers include the following characteristic losses. miamioh.edu

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Loss | Description |

|---|---|---|

| [M-H₂O]⁺ | Loss of Water | A common fragmentation for benzoic acids, involving the hydroxyl group of the carboxylic acid. miamioh.edu |

| [M-OH]⁺ | Loss of Hydroxyl Radical | Characteristic fragmentation of the carboxylic acid moiety. miamioh.edu |

| [M-C₅H₁₀]⁺ | Loss of Pentene | McLafferty rearrangement involving the pentyloxy side chain. |

| [M-C₅H₁₁]⁺ | Loss of Pentyl Radical | Cleavage of the ether bond, resulting in a phenoxy cation. |

| [C₈H₇O₂]⁺ | Cleavage of the Ether O-C Bond | Represents the methyl-carboxyphenyl portion following the loss of the pentyloxy group. |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov Although a specific crystal structure determination for this compound is not available in the reviewed literature, its solid-state architecture can be reliably inferred from the well-documented structural behavior of closely related benzoic acid derivatives. nih.govresearchgate.netresearchgate.net

The most prominent crystal packing motif observed in the vast majority of benzoic acid derivatives is the formation of a centrosymmetric dimer. nih.govresearchgate.net Molecules pair up through strong hydrogen bonds between their carboxylic acid groups, creating a characteristic ring structure denoted by the graph-set notation R²₂(8). researchgate.net This robust supramolecular synthon dictates the primary packing arrangement.

While the specific unit cell parameters for this compound are unknown, data from analogous compounds illustrate the typical dimensions and crystal systems for this class of molecules.

Table 2: Crystallographic Data for Analogous Benzoic Acid Derivatives

| Parameter | 3-Fluoro-4-methylbenzoic Acid researchgate.net | 3-Methylbenzoic Acid researchgate.net |

|---|---|---|

| Formula | C₈H₇FO₂ | C₈H₈O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 3.8132 (5) | 10.6695 (4) |

| b (Å) | 6.0226 (8) | 12.0163 (5) |

| c (Å) | 30.378 (4) | 7.6534 (3) |

| α (°) | 90 | 96.143 (2) |

| β (°) | 92.50 (2) | 101.594 (2) |

| γ (°) | 90 | 114.653 (2) |

| Volume (ų) | 696.98 (16) | 851.68 (6) |

| Z | 4 | 4 |

Z is the number of molecules in the unit cell.

The primary organizing force in the crystal structure of this compound is expected to be intermolecular hydrogen bonding. The carboxylic acid groups of two separate molecules interact to form the classic inversion dimer. nih.gov

This interaction consists of two symmetrical O—H⋯O hydrogen bonds, where the hydroxyl group of one molecule acts as the hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. This creates a highly stable, planar eight-membered ring motif (R²₂(8)). researchgate.net In related structures, the O⋯O distance in these dimers is typically around 2.6 to 2.7 Å. nih.gov

Beyond this primary interaction, weaker C—H⋯O hydrogen bonds often provide additional stability, linking the dimers into larger networks. researchgate.net For instance, the aromatic C-H groups or the methyl C-H groups can act as weak donors to the oxygen atoms of the carboxylic acid or ether functionalities of adjacent dimers, creating a more complex three-dimensional architecture.

Table 3: Typical Hydrogen Bond Geometries in Benzoic Acid Dimers

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Significance |

|---|---|---|---|

| Carboxylic Acid Dimer | O—H···O | 2.6 - 2.7 | Forms the primary centrosymmetric R²₂(8) dimer motif. nih.gov |

| Weak C-H···O Bond | C—H···O | 3.0 - 3.5 | Links dimers into extended chains or sheets. researchgate.net |

In addition to hydrogen bonding, non-covalent aromatic interactions play a crucial role in stabilizing the crystal lattice. These interactions involve the electron-rich π-system of the benzene ring.

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. Due to electrostatic repulsion, a perfectly cofacial (sandwich) arrangement is rare. Instead, a "slip-stacked" or offset geometry is more common, where the rings are displaced relative to one another. rsc.org This arrangement maximizes attractive dispersion forces while minimizing repulsion. These interactions connect the hydrogen-bonded dimers into columns or layers.

C-H···π Interactions: This involves a C-H bond (from a methyl or aromatic group) pointing towards the face of an aromatic ring of a neighboring molecule. nih.gov The C-H bond acts as a weak acid, interacting with the electron-rich π-cloud. These interactions provide directional stability and help to efficiently pack the molecules in the crystal lattice.

The interplay of the dominant hydrogen-bonding dimers and these weaker, but significant, aromatic interactions defines the final, densely packed crystal structure.

The presence and position of the methyl group at the C3 position are expected to have a notable influence on the crystal lattice of this compound when compared to its parent compound, 4-(pentyloxy)benzoic acid.

Steric Influence: The methyl group, being ortho to the pentyloxy group and meta to the carboxylic acid, introduces steric bulk. This can affect the conformation of the molecule, particularly the dihedral angle between the plane of the benzene ring and the carboxylic acid group. researchgate.net Studies on substituted phenylaminobenzoic acids show that ortho-substituents can introduce significant steric repulsion, leading to non-planar molecular geometries. uky.edu

Modification of Packing: The methyl group can disrupt the crystal packing that would be adopted by the unsubstituted 4-(pentyloxy)benzoic acid. It may prevent certain close contacts while enabling others, potentially leading to a different polymorphic form. Its position influences how the hydrogen-bonded dimers can approach each other and engage in π-π or C-H···π interactions.

Electronic Effects on Stability: The position of substituents can impact the strength of intermolecular interactions. Research on alkanoyloxy benzoic acids has demonstrated that para-substituted derivatives tend to be more stable than their meta-substituted counterparts due to the potential for stronger and more linear hydrogen bonding. nih.gov The meta-position of the methyl group relative to the primary hydrogen-bonding carboxyl group in this compound could subtly influence the electronic distribution and the resulting lattice stability.

Supramolecular Architectures and Self Assembly of 3 Methyl 4 Pentyloxy Benzoic Acid

Carboxylic Acid Dimerization and Hydrogen Bonding Energetics

The carboxylic acid functional group is a primary driver of self-assembly, predisposing the molecule to form highly stable dimeric structures. This dimerization is a cornerstone of the supramolecular chemistry of benzoic acid derivatives.

Like most carboxylic acids, 3-Methyl-4-(pentyloxy)benzoic acid is expected to form highly stable centrosymmetric cyclic dimers in the solid state and in non-polar solvents. This association occurs through a pair of complementary O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. nih.govresearchgate.netresearchgate.net This robust hydrogen-bonding motif is a well-documented phenomenon in numerous benzoic acid derivatives. nih.govresearchgate.netresearchgate.net For instance, studies on the related compound 3-methylbenzoic acid confirm the formation of dimers linked by O···H—O hydrogen bonds. researchgate.net Similarly, investigations of 4-n-propyloxybenzoic acid in the gaseous state have shown that its vapor contains a significant fraction of cyclic dimers held together by two O-H···O hydrogen bonds. nih.govresearchgate.netmdpi.com

Co-crystallization and Ternary System Investigations

Design of Hydrogen-Bonded Co-crystals with Complementary Molecules

There is no available research detailing the design and synthesis of hydrogen-bonded co-crystals involving this compound and complementary molecules. Studies on related benzoic acid derivatives have explored co-crystallization with various nitrogen-containing bases to form predictable supramolecular synthons, but this specific compound has not been a subject of such published research.

Understanding Multi-Component Supramolecular Synthon Formation

Similarly, the formation of multi-component supramolecular synthons involving this compound has not been documented in scientific literature. The influence of the methyl and pentyloxy substituents on the benzoic acid scaffold in directing intermolecular interactions and forming specific synthons remains an uninvestigated area of crystal engineering.

Liquid Crystalline Properties of 3 Methyl 4 Pentyloxy Benzoic Acid and Its Derivatives

Mesophase Characterization Techniques

The investigation of liquid crystalline materials relies on a suite of analytical methods to identify and characterize their distinct mesophases. These techniques provide insights into the structural arrangement of molecules and the thermodynamics of their phase transitions.

Polarized Optical Microscopy (POM) for Liquid Crystalline Textural Observations

Polarized Optical Microscopy (POM) stands as a primary and indispensable tool for the qualitative identification of liquid crystalline phases. scirp.orgresearchgate.netresearchgate.netresearchgate.netchemeo.com By observing a thin sample of the material between two crossed polarizers, the characteristic textures exhibited by different mesophases can be identified as the sample is heated and cooled. Each type of liquid crystal phase, such as nematic, smectic, or cholesteric, possesses a unique molecular arrangement that interacts with polarized light to produce a distinct optical texture. For instance, nematic phases often display a "threaded" or "schlieren" texture, while smectic phases can show "focal-conic fan" or "mosaic" textures. These visual fingerprints allow for the direct identification of the mesophases present and the observation of transition temperatures at which the texture changes.

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a quantitative technique that complements POM by providing thermodynamic data associated with phase transitions. scirp.orgresearchgate.netresearchgate.netresearchgate.netchemeo.com In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks on the DSC thermogram. The temperature at which a peak occurs corresponds to the transition temperature (e.g., melting point, clearing point), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. This data is crucial for constructing a complete thermal profile of a liquid crystalline compound and for understanding the energetic changes that accompany the rearrangement of molecules between different phases.

Thermotropic Phase Behavior and Mesomorphism

The thermotropic liquid crystalline behavior of a compound describes the formation of mesophases as a function of temperature. The specific mesophases that appear, their temperature ranges, and their stability are intimately linked to the molecule's structure.

Identification and Characterization of Nematic, Smectic, and Other Mesophases

Research on calamitic (rod-shaped) liquid crystals, such as benzoic acid derivatives, has revealed the common occurrence of nematic and various smectic phases. researchgate.netresearchgate.netresearchgate.netchemeo.com The nematic (N) phase is the least ordered liquid crystal phase, where the molecules have long-range orientational order but no positional order. Smectic (Sm) phases exhibit a higher degree of order, with the molecules arranged in layers. Different smectic phases are distinguished by the arrangement of molecules within these layers (e.g., tilted in Smectic C, hexagonally packed in Smectic B). The specific mesophases exhibited by 3-Methyl-4-(pentyloxy)benzoic acid would be identified by the characteristic textures observed under POM and the corresponding thermal events in the DSC thermogram.

Correlation of Molecular Structure with Transition Temperatures and Enthalpies of Transition

Data Tables

To provide a comprehensive understanding of the liquid crystalline properties of this compound, detailed experimental data is essential. The following tables would be populated with such data upon experimental investigation.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) |

| Crystal to Mesophase | Data not available |

| Mesophase to Isotropic | Data not available |

This table would be populated with experimental data from DSC and POM analysis.

Table 2: Enthalpies of Transition for this compound

| Transition | Enthalpy (ΔH, kJ/mol) |

| Crystal to Mesophase | Data not available |

| Mesophase to Isotropic | Data not available |

This table would be populated with experimental data from DSC analysis.

Compound Names

Dielectric Properties of Liquid Crystalline Phases

The dielectric properties of liquid crystals are of paramount importance for their application in display devices and other electro-optical systems. These properties are anisotropic and depend on the orientation of the liquid crystal molecules relative to an applied electric field.

Measurement of Dielectric Anisotropy in Oriented Mesophases

The dielectric anisotropy (Δε) of a liquid crystal is the difference between the dielectric permittivity measured parallel (ε‖) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. For many nematic liquid crystals, especially those with a strong positive dielectric anisotropy, the permittivity measured parallel to the unique axes can be significantly different from the perpendicular measurement. capes.gov.br

In the case of benzoic acid derivatives, the formation of hydrogen-bonded dimers plays a crucial role in their dielectric behavior. For 4-n-pentyloxybenzoic acid, a compound closely related to the title compound, a change in the sign of the dielectric anisotropy has been observed during nematic subphase transitions. finechem-mirea.ruresearchgate.net Specifically, the dielectric anisotropy can change from positive to negative at the transition from a high-temperature nematic subphase to a low-temperature one. finechem-mirea.ruresearchgate.net The anisotropy of the dielectric constant for similar compounds, such as N-4-n-butoxybenzylidene-4'-methylaniline, has a positive value that increases as the material approaches its crystalline phase. finechem-mirea.ruresearchgate.net

Frequency Dependence of Dielectric Permittivity and Loss

The dielectric permittivity and dielectric loss of liquid crystals are dependent on the frequency of the applied electric field. Dielectric spectroscopy is a powerful technique to study the molecular dynamics and relaxation processes in these materials. researchgate.net In nematic liquid crystals with strong positive dielectric anisotropy, the low-frequency dispersion regions for the parallel component of the dielectric constant are typically in the range of 10 kHz to 10 MHz. capes.gov.br

For systems containing benzoic acid derivatives, different relaxation processes can be observed. In mixtures, the dielectric spectra can reveal information about the interactions between the components. For instance, in a system containing 4-n-pentyloxybenzoic acid, the frequency dependence of the dielectric properties can be used to characterize the different nematic subphases. finechem-mirea.ru The dielectric loss (ε'') will exhibit peaks at characteristic relaxation frequencies, which are related to specific molecular motions, such as the rotation of molecules around their short axis. researchgate.net

The introduction of dopants or nanoparticles can also significantly affect the frequency-dependent dielectric response. For example, doping a nematic liquid crystal with a cationic surfactant can alter the dielectric relaxation frequency. optica.org

Anisotropy of Electrical Conductivity in Liquid Crystalline States

Similar to dielectric permittivity, the electrical conductivity of liquid crystals is also anisotropic. The anisotropy of electrical conductivity (Δσ) is the difference between the conductivity measured parallel (σ‖) and perpendicular (σ⊥) to the director. The specific electrical conductivity of many liquid crystalline compounds typically lies in the range of 10⁻⁷ to 10⁻¹² S/cm. finechem-mirea.ru

In systems involving 4-n-pentyloxybenzoic acid, the anisotropy of electrical conductivity has been studied. finechem-mirea.ruresearchgate.net It has been observed that the values for the anisotropy of electrical conductivity can be higher in mixtures than for the individual components. finechem-mirea.ruresearchgate.net The relationship between the anisotropy of specific electrical conductivity and the composition of the system in the nematic phase is often consistent across a range of frequencies, though the absolute values may decrease with increasing frequency. finechem-mirea.ru For instance, in one study, the electrical conductivity anisotropy values at 1000 Hz were lower than those at 100 Hz. finechem-mirea.ru The presence of fluorine substituents or nitro groups in the molecular structure can lead to an increase in DC conductivity. mdpi.comresearchgate.net

Structure-Property Relationships in Liquid Crystalline Systems

The mesogenic behavior and physical properties of liquid crystals are intimately linked to their molecular structure. Understanding these relationships is crucial for the design of new materials with tailored properties.

Influence of Alkoxy Chain Length and Structural Isomerism

For instance, in a series of 4-n-alkoxy benzoic acid derivatives, the nematic-isotropic transition curve shows an alternation of transition temperatures for shorter homologues, which diminishes for longer chains as they may coil. The appearance of smectic phases is also promoted by longer alkyl chains, which facilitate the formation of layered structures. nih.gov In some cases, increasing the alkoxy chain length can lead to a decrease in the nematic phase stability due to the dilution of the rigid mesogenic core. nih.gov

Structural isomerism also plays a significant role. For example, 3-n-alkanoyloxy benzoic acids have been found to have slightly higher energy band gaps compared to their 4-n-alkanoyloxy counterparts. nih.gov This highlights how the position of substituents can fine-tune the electronic and, consequently, the mesomorphic properties.

Below is an interactive table summarizing the general trends observed with increasing alkoxy chain length in homologous series of liquid crystalline benzoic acids.

| Property | General Trend with Increasing Alkoxy Chain Length | Common Observations |

| Mesophase Stability | Generally increases | Expanded temperature range for nematic and/or smectic phases. mdpi.comresearchgate.net |

| Transition Temperatures | Exhibits an odd-even effect | Alternating Nematic-Isotropic transition temperatures for shorter chains. |

| Phase Type | Promotes smectic phases | Longer chains facilitate lamellar packing, leading to SmA or SmC phases. nih.gov |

| Nematic Phase Range | Can decrease | Dilution of the rigid core can sometimes reduce the nematic phase stability. nih.gov |

Effects of Substituents on Aromatic Rings on Mesogenic Behavior

Substituents on the aromatic rings have a profound effect on the mesogenic behavior of liquid crystals by altering the molecule's polarity, polarizability, and geometry. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the stability and type of mesophases formed. libretexts.org

Generally, electron-donating groups like alkoxy (–OR) and amino (–NH2) groups increase the electron density of the aromatic ring, which can enhance intermolecular attractions and stabilize the mesophase. rsc.orgmsu.edu Conversely, electron-withdrawing groups such as nitro (–NO2) and cyano (–CN) can also lead to stable mesophases due to strong dipole-dipole interactions. mdpi.com

The position of the substituent is also critical. For example, a lateral substituent, like the methyl group in this compound, can increase the molecular breadth, which may disrupt the packing efficiency and lower the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid phase). However, it can also influence the type of mesophase formed.

In a study comparing 3- and 4-n-alkanoyloxy benzoic acids, the para-derivatives (4-substituted) were found to be more stable than their meta-substituted (3-substituted) analogues due to stronger hydrogen bonding interactions. nih.gov The introduction of fluorine atoms as substituents is a common strategy to modify dielectric properties, often leading to an increase in dielectric anisotropy and birefringence. mdpi.comresearchgate.net

Molecular Design Principles for Tailored Liquid Crystalline Performance

The molecular structure of this compound provides a useful template for understanding the principles behind designing liquid crystals with specific properties. The primary factors influencing its liquid crystalline performance are the presence and nature of a flexible terminal alkoxy chain, the impact of lateral substitution, and the crucial role of hydrogen bonding.

The Influence of the Alkoxy Chain Length:

The length of the n-alkoxy chain (–O(CH₂)nCH₃) at the para-position is a powerful tool for tuning the mesomorphic properties of the 3-methyl-4-alkoxybenzoic acid series. As the length of this chain is systematically varied, predictable trends in phase transition temperatures and the types of mesophases observed emerge.

Longer alkoxy chains generally lead to an increase in the thermal stability of the smectic phase. nih.gov This is attributed to the enhanced van der Waals forces between the aliphatic chains of adjacent dimers, which promotes a more ordered, layered smectic arrangement. Conversely, the stability of the nematic phase may decrease with increasing chain length as the tendency for smectic ordering becomes more dominant.

A well-documented phenomenon in homologous series of liquid crystals is the "odd-even" effect. This refers to the alternating behavior of transition temperatures as the number of carbon atoms in the alkyl chain switches between odd and even. Typically, compounds with an even number of carbons in the alkoxy chain exhibit higher clearing temperatures (the temperature at which the liquid crystal transitions to an isotropic liquid) than their odd-numbered neighbors. This is because the terminal C-C bond of an all-trans even-numbered chain is parallel to the molecular long axis, contributing to greater molecular anisotropy, whereas for an odd-numbered chain, it is oriented at an angle, which disrupts the parallel alignment of molecules.

The Impact of the Lateral Methyl Group:

The presence of a methyl group at the 3-position (lateral substitution) on the benzene (B151609) ring has a significant impact on the liquid crystalline properties when compared to the unsubstituted 4-(pentyloxy)benzoic acid. This lateral substituent increases the width of the molecule, which in turn affects the efficiency of molecular packing.

Generally, the introduction of a lateral substituent, such as a methyl group, tends to lower the melting point of the compound. This is because the increased molecular width disrupts the crystalline lattice, making it less stable and easier to melt. Furthermore, the clearing temperature is also typically depressed because the lateral group hinders the close side-by-side packing of the molecules, which is necessary to maintain the orientational order of the liquid crystal phase. This reduction in the clearing temperature leads to a narrower mesophase range. The magnitude of this effect is dependent on the size and polarity of the lateral substituent.

Synergistic Effects and Mesophase Behavior:

The interplay between the alkoxy chain length and the lateral methyl group determines the specific mesomorphic behavior of each compound in the 3-methyl-4-alkoxybenzoic acid series. For shorter alkoxy chains, the disruptive effect of the lateral methyl group may be significant enough to suppress the formation of a liquid crystal phase altogether. As the alkoxy chain length increases, the enhanced intermolecular attractions from the chains can compensate for the steric hindrance of the methyl group, allowing for the formation of nematic and eventually smectic phases.

The table below illustrates the expected trends in the mesomorphic properties of a homologous series of 4-n-alkoxy-3-methylbenzoic acids based on established molecular design principles.

| Alkoxy Chain (n) | Expected Mesophase Behavior | Influence of Molecular Design |

| 1-3 (Methyl, Ethyl, Propyl) | Likely non-mesomorphic or monotropic nematic | The short alkoxy chain provides insufficient anisotropic interaction to overcome the disordering effect of the lateral methyl group. |

| 4-6 (Butyl, Pentyl, Hexyl) | Expected to exhibit a nematic phase | The increasing length of the alkoxy chain enhances molecular anisotropy, favoring the formation of a nematic phase. The odd-even effect on clearing temperatures is anticipated. |

| 7 and above (Heptyl, etc.) | Increasing tendency for smectic phase formation | The longer alkoxy chains promote lamellar packing, leading to the appearance and stabilization of smectic phases, potentially at the expense of the nematic phase range. |

It is important to note that while these principles provide a robust framework for predicting liquid crystalline behavior, the actual transition temperatures and phase types must be confirmed through experimental techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

Advanced Materials Science Applications of 3 Methyl 4 Pentyloxy Benzoic Acid

Applications as Building Blocks for Organic Semiconductors and Optoelectronic Devices

There is currently no specific research available detailing the application of 3-Methyl-4-(pentyloxy)benzoic acid as a building block for organic semiconductors or optoelectronic devices.

However, related benzoic acid derivatives are utilized in this field. For instance, compounds like 4-alkoyloxy benzoic acids have been studied for their optical properties, which are crucial for optoelectronic applications. nih.gov These materials can exhibit photoluminescence, with emission spectra that can be tuned by altering the length of the alkyl side chain. nih.gov The energy band gap is another critical parameter for semiconductors, and for some liquid crystalline 4-alkoyloxy benzoic acids, this has been evaluated using Tauc plots. nih.gov Generally, the incorporation of benzoic acid moieties can influence the crystal growth and charge transport properties of organic semiconductors.

Integration into Polymer Systems

The synthesis of Liquid Crystalline Polymers (LCPs) often involves the use of aromatic dicarboxylic acids or hydroxybenzoic acids to create rigid, rod-like monomer units. While there are no specific examples found of LCPs synthesized from this compound, the general principle involves polymerizing monomers that exhibit liquid crystalline phases.

The ability of benzoic acid derivatives to form liquid crystals is often dependent on hydrogen bonding. nih.gov These hydrogen-bonded structures can then be incorporated into polymer backbones to form main-chain LCPs or attached as side groups to create side-chain LCPs. sigmaaldrich.com The synthesis of LCPs can proceed through various mechanisms, such as acidolysis, which is used for commercial LCPs like Vectra, a copolymer of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. chemeo.com The mesomorphic (liquid crystalline) properties of the resulting polymers are influenced by the structure of the benzoic acid derivative, including the nature and position of substituents on the aromatic ring and the length of any flexible spacers. sigmaaldrich.com

Table 1: General Properties of Liquid Crystalline Polymers (LCPs)

| Property | Value Range |

|---|---|

| Specific Gravity | 1.38 - 1.95 |

| Elasticity Modulus (E) | 8530 - 17200 MPa |

| Tensile Strength (σt) | 52.8 - 185 MPa |

| Notched Izod Impact | 21.0 - 82.5 kJ/m² |

This table presents typical property ranges for LCPs and is not specific to polymers derived from this compound. bldpharm.com

Benzoic acid and its derivatives can be incorporated into polymers to create functionalized materials for a variety of applications, including adsorption, catalysis, and biomedical uses. nih.govresearchgate.netscbt.com For example, polymeric adsorbents functionalized with aminobenzoic groups have been developed for the removal of antibiotics from aqueous solutions. scbt.com The functionalization of polymer supports with such active groups can significantly enhance their properties and performance. scbt.com

In another example, benzoic acid has been segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). nih.govchemeo.com This demonstrates how the interaction between a benzoic acid derivative and a polymer matrix can be controlled at a molecular level to create materials with specific host-guest properties. nih.govchemeo.com The specific functionalization with a moiety like this compound would be expected to impart specific solubility, thermal, or liquid crystalline properties to the resulting polymer, although specific research is lacking.

Development of Responsive Materials

Photo-responsive liquid crystals are materials that change their properties upon exposure to light. This is typically achieved by incorporating photo-isomerizable molecules, such as azobenzene (B91143) or stilbene (B7821643) derivatives, into the liquid crystal structure. nih.gov While there is no direct evidence of this compound being used in photo-responsive materials, its core structure is suitable for modification with photo-active groups.

The general approach involves synthesizing liquid crystalline molecules that contain a photo-responsive unit. For instance, azobenzene-centered cholesterol-based tetramers have been shown to exhibit chiral nematic mesophases that are photo-responsive. The introduction of such molecules into a liquid crystalline polymer system can lead to materials whose phase transitions, alignment, or optical properties can be controlled by light.

The electro-optical properties of liquid crystals, particularly in the nematic phase, are the basis for liquid crystal display (LCD) technology. The ability of the liquid crystal director to reorient in an applied electric field allows for the modulation of light. The specific dielectric anisotropy and elastic constants of the liquid crystal material, which are determined by its molecular structure, dictate the switching voltage and response time.

Computational Chemistry and Theoretical Modeling of 3 Methyl 4 Pentyloxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. These methods solve the Schrödinger equation for the given system, providing detailed insights into its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-4-(pentyloxy)benzoic acid, DFT would be the method of choice for determining its most stable molecular geometry. The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the arrangement of atoms that corresponds to the lowest energy state.